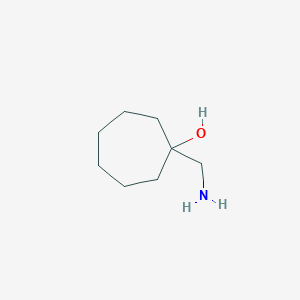

(1-Metil-5-tien-2-il-1H-pirazol-3-il)metanol

Descripción general

Descripción

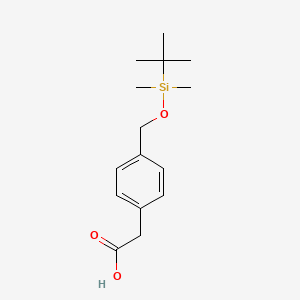

“(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” is a pyrazole derivative . Pyrazoles are an important class of five-membered heterocyclic compounds and are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .

Molecular Structure Analysis

Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The specific molecular structure of “(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” would require further analysis.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present on the pyrazole ring . The exact chemical reactions that “(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” undergoes would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Productos Químicos de Laboratorio

Este compuesto se utiliza como producto químico de laboratorio . Se puede utilizar en diversas reacciones químicas y procesos de síntesis debido a su estructura única.

Investigación Farmacológica

Se ha descubierto que los compuestos con un núcleo de pirazol exhiben una amplia gama de actividades biológicas . Por lo tanto, "(1-Metil-5-tien-2-il-1H-pirazol-3-il)metanol" podría utilizarse potencialmente en la investigación farmacológica para desarrollar nuevos fármacos.

Evaluación Antileishmanial y Antimalárica

Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro de un compuesto similar . Esto sugiere que "this compound" podría utilizarse potencialmente en la investigación y el tratamiento de enfermedades como la leishmaniasis y la malaria.

Inhibidores de NAMPT

Existe investigación que indica que los derivados de urea de molécula pequeña pueden actuar como nuevos inhibidores de NAMPT . Dada la similitud estructural, "this compound" podría utilizarse potencialmente en el desarrollo de nuevos inhibidores de NAMPT.

Industrias Agroquímicas

Las moléculas orgánicas basadas en el núcleo de pirazol tienen aplicaciones en las industrias agroquímicas . Por lo tanto, "this compound" podría utilizarse potencialmente en el desarrollo de nuevos agroquímicos.

Agentes Antioxidantes

Se ha descubierto que los compuestos con un núcleo de pirazol exhiben actividades antioxidantes . Esto sugiere que "this compound" podría utilizarse potencialmente en el desarrollo de nuevos agentes antioxidantes.

Mecanismo De Acción

Target of Action

The primary target of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Mode of Action

This compound interacts with its target, NAMPT, by binding to its active site. The binding is characterized by a lower binding free energy, indicating a strong interaction . This interaction can lead to changes in the activity of NAMPT, potentially influencing the biosynthesis of NAD+.

Biochemical Pathways

The interaction of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol with NAMPT affects the NAD+ biosynthesis pathway. NAD+ is a vital coenzyme involved in various biochemical reactions, including those in cellular metabolism. Changes in NAD+ levels can therefore have downstream effects on these metabolic processes .

Pharmacokinetics

The compound’s lipophilicity has been adjusted to reduce direct inhibition (di) of multiple cyp isoforms , which are enzymes involved in drug metabolism. This adjustment could potentially enhance the compound’s bioavailability.

Result of Action

The molecular and cellular effects of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol’s action are likely related to its influence on NAMPT activity and, consequently, NAD+ biosynthesis. By modulating these processes, the compound could potentially affect cellular metabolism and other NAD±dependent reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. For instance, the compound’s interaction with its target could be affected by the local concentration of NAMPT and other components of the NAD+ biosynthesis pathway. Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to interact with its target .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound has shown affinity for binding with certain receptor proteins, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Furthermore, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol has been shown to modulate gene expression, leading to changes in the expression levels of key regulatory genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either competitive inhibition or allosteric modulation, depending on the enzyme isoform . Additionally, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol can lead to sustained changes in cellular function, including alterations in metabolic activity and stress response pathways .

Dosage Effects in Animal Models

The effects of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve stress tolerance. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations.

Metabolic Pathways

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites . The compound’s interaction with these enzymes can also affect the metabolic flux of other substrates, potentially leading to altered levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific subcellular compartments and enhancing its biochemical effects.

Propiedades

IUPAC Name |

(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYKWWXWCFOUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594561 | |

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-47-6 | |

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)